BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: Cyanine3.5 Carboxylic Acid
NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyanine3.5 carboxylic acid

Cat. No.: B606858

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) carboxylic acid N-hydroxysuccinimide (NHS) ester is a reactive, orange-red
fluorescent dye designed for the covalent labeling of primary amines (-NHz) on biomolecules.
[1] The NHS ester functional group reacts with primary amines under mild alkaline conditions to
form a stable and irreversible amide bond.[2][3] This bioconjugation chemistry is a cornerstone
for creating fluorescent probes from proteins, antibodies, peptides, and amine-modified nucleic
acids.[1][4] Labeled biomolecules are essential tools for a wide range of applications, including
fluorescence microscopy, immunoassays, flow cytometry, and Western blotting.[1][5] Cy3.5 is
characterized by its bright fluorescence, high photostability, and distinct spectral properties,
which make it a reliable choice for sensitive detection.[6]

Chemical and Spectroscopic Properties

The key characteristics of Cyanine3.5 NHS ester are crucial for designing experiments and
ensuring accurate data acquisition. These properties are summarized in the table below.
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Property Value Reference(s)
Appearance Dark purple solid [1]

Molecular Weight ~741.62 g/mol [1]

Excitation Maximum (Aex) ~581-591 nm [1][6]
Emission Maximum (Aem) ~596-604 nm [1][6]

Molar Extinction Coeff. (g) ~116,000 M—tcm—1 [1]

Solubility Soluble in DMSO, DMF [11[7]

N Store at -20°C, desiccated and
Storage Conditions ) [1][8]
protected from light

Experimental Protocols
Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for conjugating Cy3.5 NHS ester to proteins and
antibodies that contain accessible primary amine groups (e.g., the side chain of lysine
residues).

Critical Considerations:

» Buffer Selection: Avoid buffers containing primary amines, such as Tris (TBS) or glycine, as
they will compete with the target molecule for reaction with the NHS ester.[7][9] Amine-free
buffers like phosphate-buffered saline (PBS), bicarbonate, or borate at a pH of 7.2-8.5 are
recommended.[2][7] The optimal pH for the reaction is typically between 8.3 and 8.5.[9][10]

e Protein Concentration: For efficient labeling, the protein concentration should be at least 2
mg/mL.[1]

o Molar Ratio: The efficiency of the labeling reaction is highly dependent on the molar ratio of
dye to protein. A starting molar excess of 10- to 20-fold is recommended.[2] However, this
should be optimized for each specific protein to achieve the desired Degree of Labeling
(DOL).[1]
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Materials:

e Cyanine3.5 carboxylic acid NHS ester

o Protein/antibody of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

e Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

e Quenching buffer: 1 M Tris-HCI or 1 M Glycine, pH 8.0

 Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis
equipment.[2][11]

Procedure:

o Prepare Protein Solution: Dissolve the protein or antibody in the chosen amine-free labeling
buffer at a concentration of 2-10 mg/mL.[12]

o Prepare Dye Stock Solution: Allow the vial of Cy3.5 NHS ester to warm to room temperature.
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1] This
solution should be prepared fresh immediately before use, as NHS esters are susceptible to
hydrolysis.[12]

e Labeling Reaction:

o While gently vortexing the protein solution, add the calculated volume of the dye stock
solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[1][2]

o To prevent protein denaturation, the final concentration of the organic solvent (DMSO or
DMF) should be kept below 10% of the total reaction volume.[1]

o Incubate the reaction for 60 minutes at room temperature or for 2-4 hours at 4°C,
protected from light.[2][5]

e Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration
of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2] This step removes any
unreacted dye molecules.
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o Purify Conjugate: Separate the labeled protein from unreacted dye and reaction byproducts.

o Gel Filtration/Size-Exclusion Chromatography: This is the most common method.[11]
Equilibrate the column (e.g., Sephadex G-25) with PBS. The labeled protein will elute first.

[1]

o Dialysis: Dialyze the sample extensively against PBS (pH 7.4) at 4°C with several buffer
changes.[11]

Protocol 2: Amine-Modified Oligonucleotide Labeling

This protocol is designed for labeling oligonucleotides that have been synthesized with a
primary amine modification.

Materials:

Amine-modified oligonucleotide

Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[4]

Cyanine3.5 carboxylic acid NHS ester

Anhydrous DMSO or DMF

Standard desalting or HPLC purification supplies
Procedure:

o Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the
coupling buffer to a final concentration of 1-5 mg/mL.[1]

o Prepare Dye Solution: Prepare a fresh solution of Cy3.5 NHS ester in anhydrous DMSO or
DMF.[4]

e Labeling Reaction: Add 5-10 equivalents of the dye solution to the oligonucleotide solution.
[4] Incubate the reaction for 1-2 hours at room temperature in the dark.[1]
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o Purify Conjugate: Purify the labeled oligonucleotide using standard methods such as ethanol
precipitation, desalting columns, or reverse-phase HPLC to remove the unconjugated dye.[5]

[9]

Data Analysis: Calculating the Degree of Labeling
(DOL)

The Degree of Labeling (DOL), or F/P ratio, represents the average number of dye molecules
conjugated to each protein molecule.[13] Accurate DOL determination is essential for
experimental consistency.[14] For most antibodies, an optimal DOL is between 2 and 10.[11]
[15] Over-labeling can lead to fluorescence quenching and loss of biological activity, while
under-labeling results in a weak signal.[13][14]

Procedure:

o Measure Absorbance: After purification, measure the absorbance of the conjugate solution
using a spectrophotometer at 280 nm (Azs0) and at the absorbance maximum of the dye
(=591 nm for Cy3.5, Amax).[1][14]

e Calculate DOL: Use the following formula to calculate the DOL.
DOL = (Amax % €_prot) / [(Az2so - (Amax x CF2s0)) X €_dye]

Where:

(¢]

Amax: Absorbance of the conjugate at ~591 nm.

[¢]

Azso0: Absorbance of the conjugate at 280 nm.

[¢]

€_prot: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M~*cm~1 for
1gG).[16]

o

€_dye: Molar extinction coefficient of Cy3.5 at ~591 nm (116,000 M~*cm~1).[1]

o

CF2s0: Correction factor for the dye's absorbance at 280 nm (Azso of dye / Amax of dye).

Quantitative Data Summary
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Recommended
Parameter Notes
Range/Value

Low pH protonates amines,
inhibiting the reaction. High pH

Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5) ) )
increases hydrolysis of the
NHS ester.[2][9]
Must be optimized for the
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point) specific protein and desired

DOL.[2]

Longer incubation may be
) ] 1-4 hours (Room Temp) or
Reaction Time ) needed at lower temperatures.
Overnight (4°C) 1]

Higher concentrations can

Organic Solvent (max) <10% of total volume ] S
cause protein precipitation.[1]
) o Varies by application; must be
Optimal DOL (Antibodies) 2-10 _ -
determined empirically.[11][15]
Visualizations

Reaction Mechanism

The diagram below illustrates the nucleophilic acyl substitution reaction between the
Cyanine3.5 NHS ester and a primary amine on a biomolecule, resulting in a stable amide bond.
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Click to download full resolution via product page
Caption: NHS ester reaction with a primary amine.

Experimental Workflow

This workflow outlines the key steps for labeling a protein with Cyanine3.5 NHS ester, from
preparation to the final purified conjugate.
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1. Prepare Protein Solution 2. Prepare Dye Stock
(Amine-Free Buffer, pH 8.3) (Fresh in DMSO/DMF)

3. Mix & Incubate
(1 hr @ RT, in dark)

4. Quench Reaction
(Tris or Glycine)

5. Purify Conjugate
(Gel Filtration/Dialysis)

6. Analyze DOL
(UV-Vis Spectrophotometry)

Purified Cy3.5-Labeled Protein

Click to download full resolution via product page

Caption: Workflow for biomolecule labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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